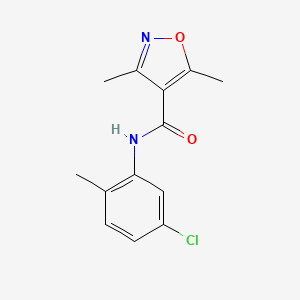

N-(5-chloro-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Description

N-(5-chloro-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 3. The carboxamide group at position 4 is linked to a 5-chloro-2-methylphenyl moiety. Its synthesis typically involves cyclization of appropriate precursors followed by coupling to the substituted phenylamine .

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-7-4-5-10(14)6-11(7)15-13(17)12-8(2)16-18-9(12)3/h4-6H,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMFOGVRMJUIDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(ON=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

Substitution Reactions: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common techniques include the use of high-throughput reactors and continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the phenyl or oxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t)

- Structural Differences :

- Core Heterocycle : 1,3,4-oxadiazole (vs. 1,2-oxazole in the target compound).

- Substituents : Contains a sulfanyl-acetamide bridge and an indole group, absent in the target compound.

- Physicochemical Properties: The sulfanyl group (-S-) enhances lipophilicity but may reduce metabolic stability compared to the oxazole-based target.

- Spectral Data :

3-(2,6-Dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

- Structural Differences :

- Phenyl Substituents : 2,6-Dichloro (vs. 5-chloro-2-methyl in the target).

- Carboxamide Group : Attached to a hydroxyl-containing alkyl chain (vs. aryl group in the target).

- The hydroxyl group enables hydrogen bonding, enhancing aqueous solubility but possibly limiting membrane permeability compared to the target’s non-polar phenyl group .

N-(2-Cyclohexylethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

- Structural Differences :

- Carboxamide Substituent : Cyclohexylethyl group (vs. 5-chloro-2-methylphenyl).

- Physicochemical Properties: The cyclohexylethyl group significantly increases lipophilicity, favoring blood-brain barrier penetration.

Tabulated Comparison of Key Properties

†Calculated based on formula C13H13ClN2O2.

Research Findings and Implications

- Electronic Effects : The target compound’s 5-chloro-2-methylphenyl group induces moderate electron withdrawal, as evidenced by XPS data in analogous Cu-MOF systems (C=O binding energy at ~288.5 eV) . This contrasts with stronger electron withdrawal in 2,6-dichlorophenyl analogs.

- Biological Activity : Chlorinated aryl groups (as in the target) are associated with enhanced binding to hydrophobic enzyme pockets, while sulfanyl-containing analogs (e.g., 8t) may exhibit redox activity .

- Synthetic Challenges : Introducing the 5-chloro-2-methylphenyl group requires precise regioselective chlorination, unlike the cyclohexylethyl analog, which involves straightforward alkylation .

Biological Activity

N-(5-chloro-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound notable for its unique chemical structure and potential therapeutic applications. This article delves into its biological activity, supported by various studies and data.

Chemical Structure and Properties

The compound features:

- Chlorinated aromatic ring : Enhances lipophilicity and biological activity.

- Dimethyl-substituted oxazole ring : Imparts stability and may influence its interaction with biological targets.

- Carboxamide functional group : Facilitates hydrogen bonding, crucial for enzyme inhibition.

The molecular formula is with a molecular weight of 248.7 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, disrupting normal function.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial and fungal strains:

| Compound | MIC (µg/ml) against Candida species |

|---|---|

| This compound | TBD |

| Reference Drug (e.g., 5-Fluorocytosine) | 3.2 |

In a comparative study, oxazole derivatives were tested against Candida albicans, Aspergillus niger, and other pathogens, showing promising results in inhibiting growth .

Anticancer Potential

The compound has been investigated for its antiproliferative effects. In vitro studies using human tumor cell lines (e.g., HCT-116 and HeLa) have demonstrated that derivatives of oxazole can exhibit cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | TBD |

| HeLa | TBD |

These findings suggest that modifications to the oxazole scaffold can enhance anticancer activity by targeting specific pathways such as topoisomerase inhibition .

Anti-inflammatory Effects

Oxazole derivatives have also been explored for their anti-inflammatory properties. Certain compounds in this class have shown potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), exhibiting minimal ulcerogenic effects while maintaining efficacy .

Case Studies

- Antibacterial Activity Study : A study conducted by Singh et al. evaluated the antibacterial potential of substituted oxazoles against various strains, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition compared to standard antibiotics .

- Cytotoxicity Assessment : A library of oxazole derivatives was synthesized and tested for cytotoxicity against cancer cell lines. The study highlighted that certain modifications could significantly enhance the antiproliferative effects on colorectal carcinoma cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.